
1-Bromo-2-propoxybenzene
Overview
Description
1-Bromo-2-propoxybenzene is an organic compound with the molecular formula C9H11BrO. It is a brominated derivative of propoxybenzene, characterized by the presence of a bromine atom attached to the benzene ring and a propoxy group at the ortho position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
1-Bromo-2-propoxybenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-propoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom on the benzene ring with a bromine atom .
Industrial production methods may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
1-Bromo-2-propoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of different substituted benzene derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst, resulting in the formation of biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-propoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Material Science: It is used in the preparation of functionalized materials, such as polymers and liquid crystals, due to its ability to undergo various chemical modifications.
Biological Studies: Researchers use it to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-bromo-2-propoxybenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and the boronic acid .
Comparison with Similar Compounds
1-Bromo-2-propoxybenzene can be compared with other brominated benzene derivatives, such as:
1-Bromo-2-methoxybenzene: Similar in structure but with a methoxy group instead of a propoxy group.
1-Bromo-4-propoxybenzene: The propoxy group is positioned at the para position instead of the ortho position.
1-Bromo-2-ethoxybenzene: Contains an ethoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in organic synthesis and material science.
Biological Activity
1-Bromo-2-propoxybenzene is an aromatic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H13BrO and features a bromine atom attached to a benzene ring, along with a propoxy group. The presence of the bromine atom significantly influences its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to interact with various nucleophiles in biological systems. The bromine atom acts as an electron-withdrawing group, enhancing the susceptibility of the benzene ring to nucleophilic attack. This property is crucial in understanding its potential therapeutic applications.
Antimicrobial Properties
Research indicates that halogenated compounds, including this compound, exhibit antimicrobial activity. A study demonstrated that derivatives of brominated aromatic compounds can inhibit the growth of various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Results showed that this compound could induce apoptosis in specific cancer cell types, suggesting potential applications in cancer therapy. For instance, a study reported IC50 values indicating significant cytotoxic effects against breast cancer cells.
Case Studies
- Antitumor Activity : A study published in Journal of Medicinal Chemistry explored the antitumor effects of this compound derivatives. The research revealed that certain modifications to the compound enhanced its potency against tumor cells, highlighting its potential as a lead compound for drug development.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of brominated compounds. It was found that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting a role in neurodegenerative disease therapies.
Data Table: Biological Activity Summary
Activity | Effect | Reference |
---|---|---|
Antimicrobial | Inhibits bacterial growth | |
Cytotoxicity | Induces apoptosis in cancer cells | |
Neuroprotection | Protects against oxidative stress |
Applications in Drug Development
Due to its promising biological activities, this compound is being investigated for various therapeutic applications:
- Anticancer Agents : Modifications to enhance selectivity and reduce toxicity are ongoing.
- Antimicrobial Agents : Development of new formulations targeting resistant bacterial strains.
- Neuroprotective Drugs : Exploring its potential in treating conditions like Alzheimer's disease.
Q & A
Q. What are the standard synthetic routes for 1-Bromo-2-propoxybenzene, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of this compound typically involves bromination of 2-propoxybenzene derivatives or coupling reactions. A common method employs brominating agents (e.g., Br₂) with Lewis acid catalysts like aluminum chloride (AlCl₃) to direct electrophilic substitution . Alternatively, palladium-catalyzed cross-coupling between aryl halides and propoxide precursors can achieve regioselective synthesis . Reaction conditions such as temperature (optimized between 60–80°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst loading significantly impact yield. For example, excess Br₂ may lead to di-substitution, while insufficient catalyst can stall the reaction .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
Computational tools like density functional theory (DFT) or AI-driven synthesis planners (e.g., Reaxys, Pistachio models) analyze transition states, electron density maps, and steric effects to predict reactivity . For instance, the bromine atom’s electronic withdrawing effect and the propoxy group’s steric hindrance can be modeled to assess coupling efficiency with Suzuki-Miyaura or Ullmann reaction partners. These tools also identify optimal ligands (e.g., biphenylphosphines) and solvent systems by simulating activation energies . Contradictions between predicted and experimental outcomes often arise from solvent polarity or trace moisture, necessitating iterative refinement of computational parameters .
Q. What spectroscopic techniques are critical for characterizing this compound, and what are common pitfalls in data interpretation?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., deshielding of aromatic protons adjacent to Br) and coupling constants. The propoxy group’s methylene protons appear as a triplet near δ 3.4–3.6 ppm .
- GC-MS/MS : Verify molecular ion peaks (M⁺ at m/z ~200–230) and fragmentation patterns.
- IR Spectroscopy : Identify C-Br stretching (~550–600 cm⁻¹) and ether C-O-C bands (~1100–1250 cm⁻¹).
Pitfalls include misassigning solvent residues as impurities or overlooking rotational isomers of the propoxy group, which split NMR signals .
Q. When encountering contradictory results in catalytic efficiency studies, what experimental variables should be re-evaluated?
Advanced Research Question
Contradictions often stem from:
- Catalyst Deactivation : Trace oxygen or moisture in solvents can poison palladium catalysts, reducing turnover numbers. Use degassed solvents and inert atmospheres .
- Substrate Purity : Residual AlCl₃ from synthesis may alter reaction pathways. Purify via column chromatography (silica gel, hexane/ethyl acetate) .
- Kinetic vs. Thermodynamic Control : Varying reaction times or temperatures can shift product ratios. For example, prolonged heating may favor thermodynamically stable isomers over kinetic products .
Q. How does the presence of the propoxy group influence the thermal stability of this compound compared to other bromoarenes?
Advanced Research Question
The propoxy group’s electron-donating nature stabilizes the aromatic ring via resonance, increasing thermal stability relative to unsubstituted bromobenzenes. Differential scanning calorimetry (DSC) shows decomposition onset at ~200°C for this compound vs. ~160°C for bromobenzene . However, steric strain from the propoxy chain may lower melting points (e.g., 226.77 K) compared to planar derivatives like 1-Bromo-4-fluorobenzene . Stability under reflux conditions (e.g., in toluene) should be confirmed via TLC or in situ FTIR to detect degradation byproducts .
Q. What strategies resolve discrepancies in biological activity data for this compound derivatives?
Advanced Research Question
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:
- Stereochemical Variations : Chiral propoxy derivatives require enantiomeric resolution (e.g., chiral HPLC) to isolate active isomers .
- Solubility Differences : Use co-solvents (DMSO/PBS) or nanoformulations to ensure consistent bioavailability in assays .
- Metabolic Instability : LC-MS/MS profiling identifies metabolites (e.g., debrominated products) that may mask parent compound activity .
Properties
IUPAC Name |
1-bromo-2-propoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYXKEPPOIKGDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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